2-Amino-4-methyl-6-ethylaminopyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N-ethyl-6-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-9-6-4-5(2)10-7(8)11-6/h4H,3H2,1-2H3,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBOFFGOGSNRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Crystallographic Characterization of 2 Amino 4 Methyl 6 Ethylaminopyrimidine and Its Analogs
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in elucidating the molecular structure and properties of novel compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as NMR, vibrational, and mass spectrometry provide a detailed map of atomic arrangement and bonding environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR: In the ¹H NMR spectrum of 2-aminopyrimidine (B69317) derivatives, distinct signals corresponding to different proton environments are observed. For the title compound, the amino protons (NH₂) typically appear as a broad singlet. semanticscholar.org For instance, in related 2-aminopyrimidines, this signal is often found in the range of 5.0-6.8 ppm. semanticscholar.orgnih.gov The proton on the pyrimidine (B1678525) ring (H-5) is expected to resonate as a singlet, with its chemical shift influenced by the electronic nature of the substituents. In analogous compounds, this singlet appears around 5.8-7.6 ppm. semanticscholar.orgnih.gov The ethyl group's protons would manifest as a quartet for the methylene (B1212753) (CH₂) group and a triplet for the methyl (CH₃) group, a result of spin-spin coupling. The N-H proton of the ethylamino group is expected to be a broad signal. The methyl group attached to the pyrimidine ring (at C4) would appear as a distinct singlet.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For substituted pyrimidines, the chemical shifts are highly dependent on the attached functional groups. The carbon atoms of the pyrimidine ring typically resonate in the aromatic region. For a related compound, 6-chloro-4-(N-phenyl)-2,4-pyrimidinediamine, the ring carbons appear at δ 93.7 (C-5), 158.1 (C-4), 161.9 (C-2), and 162.8 (C-6). nih.gov For 2-Amino-4-methyl-6-ethylaminopyrimidine, the C2, C4, and C6 carbons, being attached to nitrogen atoms, would show significant downfield shifts. The C5 carbon's shift would be further upfield. The carbons of the methyl and ethyl substituents would appear in the aliphatic region of the spectrum.
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules. nih.gov HSQC experiments correlate directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations, which helps in establishing the connectivity between different parts of the molecule, such as the attachment of the ethyl and methyl groups to the pyrimidine core. nih.govnih.gov
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Analogous Compounds
| Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Relevant Analogs |
| Pyrimidine H-5 | 5.8 - 7.3 | 90 - 100 | semanticscholar.orgnih.gov |
| Amino (-NH₂) | 5.0 - 6.8 (broad s) | N/A | semanticscholar.orgnih.gov |
| Ethylamino (-NH-) | Variable (broad) | N/A | acs.org |
| Ethylamino (-CH₂-) | 3.2 - 3.6 (q) | 35 - 45 | acs.org |
| Ethylamino (-CH₃) | 1.1 - 1.4 (t) | 12 - 18 | acs.org |
| Methyl (-CH₃) | 2.2 - 2.5 (s) | 20 - 25 | chemicalbook.comnih.gov |
| Pyrimidine C-2 | N/A | 160 - 164 | nih.govorganicchemistrydata.orgchemicalbook.com |
| Pyrimidine C-4 | N/A | 158 - 165 | nih.govorganicchemistrydata.orgchemicalbook.com |
| Pyrimidine C-6 | N/A | 160 - 168 | nih.govorganicchemistrydata.orgchemicalbook.com |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR), Raman Spectroscopy)
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amino (NH₂) and secondary amino (NH) groups are anticipated in the 3100-3500 cm⁻¹ region. ijirset.comijera.com Often, primary amines show two distinct bands in this region corresponding to asymmetric and symmetric stretching. nih.gov Aromatic and aliphatic C-H stretching vibrations would appear just above and below 3000 cm⁻¹, respectively. The N-H in-plane bending vibrations are typically observed around 1650 cm⁻¹. ijirset.com The pyrimidine ring's C=N and C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region. ijera.com The C-N stretching vibrations are expected around 1200-1350 cm⁻¹. tsijournals.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. In many cases, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For 2-amino-4,6-dimethylpyrimidine, the FT-Raman spectrum was recorded to complement the FT-IR data, aiding in the assignment of fundamental vibrational modes. ijera.com The symmetric vibrations of the pyrimidine ring are often more prominent in the Raman spectrum.
Table 2: Characteristic FT-IR and Raman Frequencies for Aminopyrimidine Analogs
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Relevant Analogs |
| N-H Stretching (Amino groups) | 3100 - 3500 | FT-IR, Raman | ijirset.comijera.comnih.govtsijournals.com |
| C-H Stretching (Aromatic/Aliphatic) | 2850 - 3100 | FT-IR, Raman | ijirset.comnih.gov |
| N-H Bending | 1590 - 1650 | FT-IR, Raman | ijirset.comtsijournals.com |
| C=N / C=C Ring Stretching | 1400 - 1600 | FT-IR, Raman | ijera.comnih.gov |
| C-N Stretching | 1200 - 1350 | FT-IR, Raman | tsijournals.com |
| Ring Breathing/Deformations | 600 - 1000 | FT-IR, Raman | ijera.comnih.gov |
Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS), LC-MS TOF)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound.
ESI-MS and HRMS: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like aminopyrimidines, often yielding the protonated molecular ion [M+H]⁺. semanticscholar.org This allows for the straightforward determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound and its fragments, confirming its identity. researchgate.net For related 2-aminopyrimidine derivatives, EI-MS has also been used, which can provide information on fragmentation patterns, helping to elucidate the structure. nih.gov
LC-MS TOF: Coupling liquid chromatography (LC) with a time-of-flight (TOF) mass spectrometer allows for the separation of complex mixtures and the subsequent high-resolution mass analysis of the components. This is particularly useful for analyzing reaction mixtures or for purity assessment.
Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence Spectroscopy, Photophysical Properties)
Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption or emission of ultraviolet or visible light.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of aminopyrimidine derivatives is characterized by electronic transitions within the aromatic system. These compounds typically exhibit strong absorption bands corresponding to π→π* transitions and weaker bands from n→π* transitions. The position and intensity of these bands are influenced by the substituents on the pyrimidine ring and the polarity of the solvent. For many aminopyridine and aminopyrimidine analogs, absorption maxima are observed in the UV region, often between 250 and 350 nm. sciforum.netnist.gov The use of different solvents can induce shifts in the absorption bands (solvatochromism), providing insight into the change in dipole moment upon electronic excitation. sciforum.net
Fluorescence Spectroscopy: Many pyrimidine and pyridine (B92270) derivatives exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment. sciforum.netresearchgate.net Following excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the molecule can relax to the ground state by emitting a photon of lower energy (longer wavelength). The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence properties, including quantum yield and lifetime, are crucial for applications in materials science and as biological probes. sciforum.netbiocompare.com The study of analogs shows that solvent polarity can significantly affect fluorescence intensity and emission wavelength. sciforum.net
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Studies
Growing a suitable single crystal of a compound allows for its analysis by single-crystal X-ray diffraction. This technique provides an unambiguous determination of the molecular structure. For various aminopyrimidine derivatives, crystal structures reveal that the pyrimidine ring is generally planar. researchgate.netnih.gov
Table 3: Typical Bond Parameters and Supramolecular Motifs in Aminopyrimidine Analogs from X-ray Crystallography
| Parameter | Expected Value / Observation | Relevant Analogs |
| Pyrimidine Ring Geometry | Generally planar | researchgate.netnih.gov |
| C-N Bond Length (ring) | ~1.33 - 1.37 Å | researchgate.netnih.gov |
| C-N Bond Length (exocyclic amino) | ~1.32 - 1.36 Å | researchgate.net |
| Hydrogen Bonding | N-H···N intermolecular bonds forming dimers or chains | researchgate.netnih.gov |
| Common Supramolecular Synthons | R²₂(8) motifs (in salts or co-crystals) | nih.govnih.gov |
| Crystal System | Varies (e.g., Triclinic, Orthorhombic) | researchgate.netresearchgate.net |
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks, Hirshfeld Surface Analysis)
The supramolecular architecture of 2-aminopyrimidine derivatives is significantly influenced by a variety of intermolecular interactions, with hydrogen bonding playing a pivotal role in defining the crystal packing. The arrangement of molecules in the solid state is further stabilized by other non-covalent forces, including π-π stacking and van der Waals interactions. Hirshfeld surface analysis is a powerful tool to quantitatively and qualitatively describe these interactions.
The crystal structures of several analogs of this compound reveal recurring hydrogen bonding motifs. For instance, in compounds like 2-amino-4-methoxy-6-methylpyrimidine, molecules are linked by two N-H···N hydrogen bonds, forming chains of edge-fused R²₂(8) rings. nih.gov These chains can then be further associated into sheets through aromatic π-π stacking interactions. nih.gov In other derivatives, such as 2-benzylamino-4-benzyloxy-6-methylpyrimidine and 4-benzylamino-2,6-bis(benzyloxy)pyrimidine, the molecules form centrosymmetric R²₂(8) dimers via paired N-H···N hydrogen bonds. nih.govresearchgate.net
In the cocrystal of 2-amino-4,6-dimethoxypyrimidine (B117758) with 4-aminobenzoic acid, the constituent molecules interact through N—H⋯O and O—H⋯N hydrogen bonds, creating a cyclic R²₂(8) motif. researchgate.net This primary motif is then further organized by additional N—H⋯O hydrogen bonds, leading to a more complex array of interactions. researchgate.net The formation of these well-defined hydrogen-bonded patterns is a common feature in the crystal engineering of aminopyrimidine-based structures.
The crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine (B160893) trihydrate demonstrates a one-dimensional chain structure formed by hydrogen bond interactions, which then assemble into a three-dimensional network through further hydrogen bonds and interactions between the pyrimidine rings. researchgate.net
When 2-aminopyrimidine derivatives are protonated to form salts, the hydrogen-bonding patterns become even more intricate. For example, in 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate (B1228818), the protonated pyrimidine N atom and the amino group's N atom engage in hydrogen bonding with the carboxylate group of the anion, forming an R²₂(8) ring motif. nih.gov These units can then link into larger assemblies. nih.gov A similar R²₂(8) motif is observed in the salt with 2-hydroxybenzoate, where the cation and anion are linked by two N-H···O hydrogen bonds. nih.gov These ion pairs can further associate into tetrameric structures. nih.gov
Hydrogen Bonding Parameters in 2-Aminopyrimidine Analogs
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| 2-amino-4-methoxy-6-methylpyrimidine | N-H···N | - | 2.26 | 3.136(2) | 175 | nih.gov |
| N-H···N | - | 2.34 | 3.212(2) | 172 | nih.gov | |
| 2-benzylamino-4-benzyloxy-6-methylpyrimidine | N-H···N | - | 2.16 | 3.039(2) | 165 | nih.govresearchgate.net |
| 4-benzylamino-2,6-bis(benzyloxy)pyrimidine | N-H···N | - | 2.15 | 2.980(2) | 176 | nih.govresearchgate.net |
| 2-amino-4,6-dimethoxypyrimidine–4-aminobenzoic acid | O-H···N | 0.82 | 1.83 | 2.6426(16) | 171 | researchgate.net |
Hirshfeld Surface Analysis of 2-Aminopyrimidine Analogs
Hirshfeld surface analysis provides a visual and quantitative breakdown of intermolecular contacts. For the molecular salt 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate, the analysis reveals the following contributions of different contacts to the Hirshfeld surface: H···H interactions are the most significant, followed by O···H/H···O and C···H/H···C contacts. nih.gov This indicates a high density of hydrogen-hydrogen contacts on the molecular surface, which is typical for organic molecules. The prominent sharp "wingtips" in the 2D fingerprint plots for this compound are characteristic of strong H···O and O···H hydrogen bonding interactions. nih.gov
In the case of 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate, H···H contacts also dominate the Hirshfeld surface, with significant contributions from O···H/H···O and H···Cl/Cl···H interactions. nih.gov The presence of the chlorine atom introduces new types of contacts. The fingerprint plots for both salts clearly distinguish the various types of intermolecular interactions and their relative importance in the crystal packing. nih.govnih.gov
Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate (%) | 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate (%) | Reference |
| H···H | 44.2 | 44.8 | nih.govnih.gov |
| O···H/H···O | 20.9 | 14.6 | nih.govnih.gov |
| C···H/H···C | 19.6 | 7.5 | nih.govnih.gov |
| N···H/H···N | 8.1 | 3.4 | nih.govnih.gov |
| C···C | 2.9 | 6.6 | nih.govnih.gov |
| C···O/O···C | 3.0 | - | nih.gov |
| O···O | 1.0 | - | nih.gov |
| H···Cl/Cl···H | - | 13.3 | nih.gov |
| C···N/N···C | - | 3.3 | nih.gov |
| Cl···N/N···Cl | - | 1.8 | nih.gov |
| C···Cl/Cl···C | - | 1.0 | nih.gov |
| Cl···O/O···Cl | - | 0.7 | nih.gov |
These detailed analyses of intermolecular interactions in analogs of this compound underscore the importance of hydrogen bonding in directing the assembly of these molecules in the solid state, leading to the formation of predictable and stable supramolecular structures. The combination of strong hydrogen bonds and weaker interactions like π-π stacking and van der Waals forces results in efficient crystal packing.
Computational and Theoretical Investigations of 2 Amino 4 Methyl 6 Ethylaminopyrimidine
Quantum Chemical Calculations (Density Functional Theory (DFT) Based Studies)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. By applying DFT methods, researchers can model various aspects of 2-Amino-4-methyl-6-ethylaminopyrimidine with a high degree of confidence.
The initial step in most quantum chemical calculations is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For pyrimidine (B1678525) derivatives, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.
Following geometry optimization, a detailed analysis of the electronic structure provides critical information about the molecule's reactivity and properties. Key parameters derived from this analysis include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive.
Table 1: Representative Electronic Properties of a Substituted 2-Aminopyrimidine (B69317) Calculated using DFT
| Parameter | Representative Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
| Electronegativity (χ) | 3.85 eV |
Note: The values in this table are representative examples based on DFT calculations for structurally similar 2-aminopyrimidine derivatives and are intended to illustrate the typical range of these properties.
Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allow for the assignment of specific vibrational modes to the observed spectral bands.
By simulating the vibrational spectra, researchers can identify characteristic stretching, bending, and torsional motions of the various functional groups within this compound. For instance, the N-H stretching vibrations of the amino and ethylamino groups, the C-H stretches of the methyl and ethyl groups, and the characteristic ring vibrations of the pyrimidine core can be precisely assigned. The comparison between theoretical and experimental spectra is a powerful tool for structural elucidation.
Table 2: Representative Calculated Vibrational Frequencies for a Substituted 2-Aminopyrimidine
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
|---|---|
| N-H Asymmetric Stretch | 3550 |
| N-H Symmetric Stretch | 3430 |
| C-H Aromatic Stretch | 3100 |
| C-H Aliphatic Stretch | 2980 |
| C=N Ring Stretch | 1620 |
| N-H Bending | 1580 |
Note: These are representative frequencies and the actual values for this compound would require specific calculations. The calculated values are often scaled to better match experimental data.
Substituted 2-aminopyrimidines can exist in different tautomeric forms, primarily involving the migration of a proton between the exocyclic amino group and the ring nitrogen atoms. DFT calculations are essential for determining the relative stabilities of these tautomers. By calculating the total electronic energy of each possible tautomer, the most stable form can be identified. The amino tautomer is generally found to be more stable than the imino tautomers for 2-aminopyrimidine and its derivatives.
Furthermore, computational methods can be used to calculate the energy barriers for the interconversion between these tautomers, providing insights into the kinetics of the tautomerization process. Understanding the tautomeric preferences is crucial as different tautomers can exhibit distinct chemical and biological properties.
Molecular Dynamics Simulations for Conformational and Intermolecular Behavior
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational flexibility and intermolecular interactions.
Advanced Molecular Modeling for Intermolecular Interactions
The way molecules interact with each other is fundamental to their properties in the condensed phase. Computational modeling can be used to study the formation of dimers and larger molecular aggregates of this compound. These models help in identifying the primary modes of intermolecular interactions, such as hydrogen bonding and π-π stacking.
For 2-aminopyrimidine derivatives, hydrogen bonding involving the amino group and the ring nitrogen atoms is a key interaction. By calculating the interaction energies and geometries of different possible aggregate structures, the most stable arrangements can be predicted. These studies are vital for understanding crystal packing, self-assembly, and the interactions with biological macromolecules.
Ligand-Target Docking Studies
No specific ligand-target docking studies for this compound were identified in the available literature. Such studies would typically involve the use of computational algorithms to predict the preferred orientation and binding affinity of the molecule when interacting with a specific protein or nucleic acid target. The process generally includes:
Preparation of the Ligand and Target: Three-dimensional structures of this compound (the ligand) and the biological target would be prepared, often involving energy minimization and the assignment of appropriate atomic charges.
Molecular Docking Simulation: A docking program would be used to explore various possible binding poses of the ligand within the active site of the target.
Scoring and Analysis: The resulting poses are typically ranked using a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target's binding site would be analyzed to understand the basis of molecular recognition.
Without specific research, no data on potential biological targets, docking scores, or binding interaction details for this compound can be provided.
Free Energy Perturbation (FEP) Simulations for Binding Affinity Predictions
No published studies employing Free Energy Perturbation (FEP) simulations to predict the binding affinity of this compound were found. FEP is a rigorous computational method used to calculate the difference in the free energy of binding between two ligands, or between a wild-type and a mutant protein. This method is highly valued for its potential to provide accurate predictions of relative binding affinities, which is crucial in drug discovery and molecular design.
A typical FEP simulation protocol for this compound would involve:
System Setup: Creating a simulation system that includes the protein target, the ligand (this compound), and surrounding solvent molecules.
Alchemical Transformation: The ligand is computationally "mutated" into a similar molecule or a null particle in a series of small, discrete steps (lambda windows). This transformation is performed both in the solvent and within the protein's binding site.
Free Energy Calculation: The free energy change for each step is calculated, and the sum of these changes provides the total free energy of binding.
As no such studies have been reported for this compound, there is no data to present on its predicted binding free energies with any potential biological targets.
Biological Activities of 2 Amino 4 Methyl 6 Ethylaminopyrimidine Derivatives: in Vitro Mechanistic Studies
Enzyme and Receptor Modulation Studies
In vitro studies have been instrumental in elucidating the mechanisms by which 2-aminopyrimidine (B69317) derivatives exert their biological effects. These investigations reveal how specific structural modifications influence their ability to inhibit enzymes or antagonize receptors involved in various pathological processes.
Glycosidase Inhibition (e.g., β-Glucuronidase)
Elevated activity of β-glucuronidase is linked to several diseases, including certain cancers and infections, making it a viable therapeutic target. rsc.org A study involving the synthesis of twenty-seven 2-aminopyrimidine derivatives identified several potent inhibitors of this enzyme. rsc.orgnih.gov The compounds were synthesized by reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines. rsc.orgnih.gov Among the tested compounds, one derivative, compound 24 , demonstrated significantly superior inhibitory activity against β-glucuronidase compared to the standard inhibitor, D-saccharic acid 1,4-lactone. rsc.orgnih.gov This highlights the potential of the 2-aminopyrimidine scaffold in developing powerful β-glucuronidase inhibitors. rsc.org
| Compound/Standard | Target Enzyme | IC50 (µM) | Source |
| Compound 24 | β-Glucuronidase | 2.8 ± 0.10 | rsc.orgnih.gov |
| D-Saccharic acid 1,4-lactone (Standard) | β-Glucuronidase | 45.75 ± 2.16 | rsc.orgnih.gov |
Cyclooxygenase (COX-1/COX-2) Isoenzyme Inhibition
Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are key mediators of inflammation. researchgate.net Selective inhibition of COX-2 over COX-1 is a critical goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov Certain pyrimidine (B1678525) derivatives have been investigated as selective COX-2 inhibitors. researchgate.netnih.gov In one study, two derivatives, L1 and L2 , exhibited high selectivity for COX-2, with inhibitory potency comparable to the reference drug meloxicam. researchgate.netnih.gov Another series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives also showed strong suppressive effects against COX-2. nih.gov The larger binding pocket in the active site of COX-2 compared to COX-1 is thought to contribute to this selectivity. nih.gov These findings suggest that the 2-aminopyrimidine framework is a promising scaffold for designing potent and selective COX-2 inhibitors. researchgate.netnih.gov
| Compound | Target Isoenzyme | IC50 (µM) | Selectivity (COX-1/COX-2) | Source |
| L1 | COX-2 | Comparable to Meloxicam | High selectivity for COX-2 | researchgate.netnih.gov |
| L2 | COX-2 | Comparable to Meloxicam | High selectivity for COX-2 | researchgate.netnih.gov |
| Piroxicam (Reference) | COX-2 | - | Outperformed by L1 & L2 | nih.gov |
| Meloxicam (Reference) | COX-2 | - | - | nih.gov |
Kinase Inhibition (e.g., ABL1 Tyrosine Kinase, Epidermal Growth Factor Receptor (EGFR) Kinase)
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of 2-aminopyrimidine have been developed as potent inhibitors of several key kinases.
ABL1 Tyrosine Kinase: The ABL1 tyrosine kinase is a critical target in chronic myeloid leukemia. A series of 2-amino-4,6-diarylpyrimidine derivatives were synthesized and evaluated for their ability to inhibit this kinase. Compound 1e from this series showed significant inhibitory activity against ABL1 tyrosine kinase. Another study identified CGP 57148 , a 2-phenylaminopyrimidine derivative, as a potent inhibitor of the Abl kinase.
Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is often overexpressed in various cancers. Novel 2,4-diarylaminopyrimidine derivatives have been discovered as selective inhibitors of EGFR, particularly against the L858R/T790M resistance mutation. The most promising compound, 8a , displayed excellent inhibitory activity against the mutant EGFR and significant selectivity over the wild-type receptor. Additionally, pyrimidopyrimidine derivatives like BIBX1382 have been identified as selective EGFR kinase inhibitors.
| Compound | Target Kinase | IC50 | Source |
| 1e | ABL1 Tyrosine Kinase | 3.35 ± 0.58 µM | |
| 8a | EGFR (L858R/T790M mutant) | 4.1 nM | |
| 8a | NCI-H1975 cells (EGFR mutant) | 59 nM |
Inducible Nitric Oxide Synthase (iNOS) Inhibition
Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammatory responses. Selective inhibition of iNOS is a therapeutic strategy for inflammatory conditions. Research has shown that 2-aminopyridine (B139424) and 2-aminopyrimidine derivatives can be potent iNOS inhibitors. A series of 5-substituted 2-amino-4,6-dichloropyrimidines were found to inhibit immune-activated NO production. Specifically, 5-fluoro-2-amino-4,6-dichloropyrimidine was the most effective in this series. In a related study, 2-amino-4-methylpyridine was identified as a potent inhibitor of iNOS activity, acting as a competitive inhibitor with respect to the substrate arginine.
| Compound | Target Enzyme | IC50 | Source |
| 5-fluoro-2-amino-4,6-dichloropyrimidine | iNOS | 2 µM | |
| Other 5-substituted 2-amino-4,6-dichloropyrimidines | iNOS | 9-36 µM | |
| 2-amino-4-methylpyridine | Mouse iNOS (NOS II) | 6 nM | |
| 2-amino-4-methylpyridine | Human recombinant iNOS (NOS II) | 40 nM |
Sirtuin (SIRT1) Inhibitory Activity
Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes, and their inhibition is being explored for cancer therapy. While specific inhibitors of SIRT1 from the 2-Amino-4-methyl-6-ethylaminopyrimidine class are not extensively documented in the provided research, related pyrimidine scaffolds have shown activity against the closely related sirtuin, SIRT2. A structure-based optimization study led to the development of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as SIRT2 inhibitors. One compound from this series, Compound 14 , demonstrated potent and selective inhibition of SIRT2. This suggests the pyrimidine scaffold is a viable starting point for developing inhibitors for the broader sirtuin family.
| Compound | Target Enzyme | IC50 | Selectivity | Source |
| Compound 14 (a 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivative) | SIRT2 | 42 nM | Good selectivity profile |
Adenosine (B11128) Receptor (AR) Antagonism (e.g., A1AR, A2AAR)
Adenosine receptors, particularly the A1 and A2A subtypes, are involved in various physiological processes, including neurotransmission and inflammation. Antagonists of these receptors have therapeutic potential, for instance, in neurodegenerative diseases. A study of thirteen 2-aminopyrimidine derivatives identified them as potential dual antagonists for A1 and A2A receptors. Compound 8m (4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine) was found to have high, nanomolar affinity for both A1AR and A2AAR. In another study, derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine were developed as highly potent and selective antagonists for the A3 adenosine receptor, with compound 5m being the most notable.
| Compound | Target Receptor | Ki | Source |
| 8m | Adenosine A1 Receptor (A1AR) | 9.54 nM | |
| 8m | Adenosine A2A Receptor (A2AAR) | 6.34 nM | |
| 5m | Adenosine A3 Receptor (A3AR) | 3.5 nM |
Antimicrobial Research Applications
Derivatives of this compound have been the subject of research for their potential to combat microbial infections. These investigations have explored their efficacy against both bacterial and fungal pathogens.
Antibacterial Activities
A series of 2-amino-4-(1-naphthyl)-6-arylpyrimidines have been synthesized and evaluated for their in vitro antibacterial properties. While many of the synthesized compounds showed limited activity, certain derivatives, namely compounds 4b and 4e , emerged as the most effective against the tested bacterial strains. nih.gov The specific mechanisms of action for these antibacterial effects are still under investigation. Further research is needed to fully understand their spectrum of activity and clinical potential.
Antifungal Activities (e.g., against Candida albicans)
The antifungal potential of pyrimidine derivatives has been more extensively documented, particularly against Candida albicans, a common human fungal pathogen. A notable discovery in this area is a small molecule designated as SM21 , identified from a library of 50,240 compounds. SM21 has demonstrated high potency against a wide range of Candida species, with a minimum inhibitory concentration (MIC) ranging from 0.2 to 1.6 µg/ml. plos.org This potency is comparable to the conventional antifungal agent amphotericin B. plos.org
Importantly, SM21 is also effective against antifungal-resistant Candida strains, with MIC values between 0.5 to 1 µg/ml for these challenging isolates. plos.org Mechanistic studies suggest that SM21 disrupts the integrity of the fungal cell membrane. plos.org Furthermore, this compound has shown superior efficacy against Candida biofilms when compared to existing antifungal agents like amphotericin B and caspofungin. plos.org
Other studies have highlighted the antifungal activity of various pyrimidine and related heterocyclic structures. For instance, certain 2-amino-4-(1-naphthyl)-6-arylpyrimidine derivatives, specifically compounds 4b and 4e , were also found to be the most effective against the fungal strains tested in their respective study. nih.gov Additionally, research into anilinopyrimidine fungicide derivatives, such as Cyprodinil , has shown strong fungicidal activity against Sclerotinia sclerotiorum in vitro. nih.gov
Interactive Table of Antifungal Activity of SM21 against Candida Species:
| Fungal Strain | MIC of SM21 (µg/ml) |
| Candida albicans ATCC 90028 | 0.2 |
| Various Candida spp. (clinical isolates) | 0.2 - 1.6 |
| Drug-resistant Candida isolates | 0.5 - 1.0 |
| Aspergillus fumigatus | 6.25 |
Cellular Antiproliferative and Antitumor Mechanisms (In Vitro)
The potential of pyrimidine derivatives as anticancer agents has been a significant area of research, with in vitro studies providing insights into their mechanisms of action.
Assessment of Cellular Growth Inhibition
Several studies have demonstrated the ability of pyrimidine-based compounds to inhibit the growth of various cancer cell lines. For example, new derivatives of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole were synthesized and tested for their antiproliferative activity against human bladder cancer HCV29T cells. nih.gov The most active of these compounds were further evaluated against other human cancer cell lines, including SW707 (rectal), A549 (lung), and T47D (breast), with some showing a higher antiproliferative effect than the standard chemotherapy drug cisplatin (B142131). nih.gov
In another study, novel thieno[2,3-d]pyrimidine (B153573) derivatives were designed and tested for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Compound 2 from this series exhibited the best antiproliferative effect against the MCF-7 cell line, with an IC50 value of 4.3 ± 0.11 µg/mL. nih.gov
Interactive Table of In Vitro Antiproliferative Activity:
| Compound/Derivative | Cancer Cell Line | Activity Metric | Result |
| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives | HCV29T (bladder), SW707 (rectal), A549 (lung), T47D (breast) | Antiproliferative Effect | Some compounds more potent than cisplatin nih.gov |
| Thieno[2,3-d]pyrimidine derivative (Compound 2) | MCF-7 (breast) | IC50 | 4.3 ± 0.11 µg/mL nih.gov |
| 5-fluoro-2-amino-4,6-dichloropyrimidine | Mouse peritoneal cells | IC50 for NO inhibition | 2 µM nih.gov |
Modulation of Intracellular Signaling Pathways (e.g., PI3K/mTOR Pathways)
The precise signaling pathways modulated by this compound derivatives are still being elucidated. However, research on related heterocyclic compounds provides clues. For instance, the overexpression of ATP-binding cassette (ABC) transporters is a significant mechanism of multidrug resistance in cancer. nih.gov A 4-amino-thienopyrimidine known as QB13 has been identified as a modulator of these ABC efflux pumps, suggesting a potential mechanism to overcome drug resistance. nih.gov While not a direct action on a signaling pathway like PI3K/mTOR, this modulation of cellular transport mechanisms is a critical aspect of anticancer activity. Further research is required to determine if this compound derivatives engage with key cancer-related signaling pathways such as the PI3K/mTOR pathway.
Investigation of Cell Death Mechanisms (e.g., Apoptosis Induction)
Inducing apoptosis, or programmed cell death, is a key strategy for effective cancer therapy. Studies on related compounds have shown promising results in this area. For example, N6-substituted derivatives of adenosine have been shown to induce apoptosis in HL-60 cells. nih.gov This process is linked to the intracellular conversion of these adenosine derivatives into their corresponding mononucleotides, which then trigger apoptosis. nih.gov This induction of apoptosis is accompanied by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov
Similarly, research on novel imidazole (B134444) derivatives has identified compounds that induce apoptosis in cancer cells. One such compound, 4f , was found to induce a 68.2% apoptosis rate in HeLa cells after 24 hours of treatment. nih.gov Mechanistic studies revealed that this compound increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, tipping the cellular balance towards cell death. nih.gov This suggests that the mitochondrial pathway of apoptosis is activated. nih.gov
Immunomodulatory and Antioxidant Effects (In Vitro)
The ability of 2-aminopyrimidine derivatives to modulate immune responses and counteract oxidative stress has been a subject of significant research. In vitro studies have highlighted their potential to influence cellular pathways involved in inflammation and oxidation.
Certain 2-aminopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in the inflammatory process, in immune cells. For instance, a series of 5-substituted 2-amino-4,6-dichloropyrimidines were found to inhibit immune-activated NO production in mouse peritoneal cells. nih.gov The most potent among the tested compounds was 5-fluoro-2-amino-4,6-dichloropyrimidine, which exhibited an IC₅₀ value of 2 µM. nih.gov Other derivatives in the same study showed inhibitory activity with IC₅₀ values ranging from 9 to 36 µM. nih.gov In contrast, the corresponding 2-amino-4,6-dihydroxypyrimidine (B16511) analogs did not show any NO-inhibitory activity. nih.gov
Studies on other related structures, such as 4,6-bisaryl-pyrimidin-2-amine derivatives, also indicate antioxidant activity through nitric oxide free radical scavenging methods. mdpi.com For example, a derivative with chloro and bromo substitutions demonstrated potent activity in a nitric oxide scavenging assay. mdpi.com The mechanism of action for some related compounds, like 2-amino-4-methylpyridine, has been identified as competitive inhibition of the inducible NO synthase (NOS II) enzyme. nih.gov These findings suggest that the specific substitutions on the pyrimidine ring are crucial for the modulation of nitric oxide production.
Table 1: Inhibition of Nitric Oxide (NO) Production by 2-Aminopyrimidine Derivatives
| Compound Class | Specific Derivative | Cell Type | IC₅₀ Value | Reference |
| 5-Substituted 2-Amino-4,6-dichloropyrimidines | 5-Fluoro-2-amino-4,6-dichloropyrimidine | Mouse Peritoneal Cells | 2 µM | nih.gov |
| 5-Substituted 2-Amino-4,6-dichloropyrimidines | Other Derivatives | Mouse Peritoneal Cells | 9-36 µM | nih.gov |
| 2-Amino-4,6-dihydroxypyrimidines | Various | Mouse Peritoneal Cells | No Activity | nih.gov |
Derivatives of 2-aminopyrimidine have been evaluated for their ability to scavenge reactive oxygen species (ROS) using various in vitro antioxidant assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and H₂O₂ (hydrogen peroxide) methods. mdpi.compatsnap.com Some pyrimidine derivatives, including certain 1,3,4-oxadiazole (B1194373) tagged thieno[2,3-d]pyrimidines, have shown notable antioxidant properties in these assays. mdpi.compatsnap.com Similarly, newly synthesized pyrimidopyrimidine analogs demonstrated strong antioxidant effects, which are attributed to their capacity to protect red blood cells from hemolysis. nih.gov
However, the antioxidant potential is not universal across all derivatives. A study involving twenty-seven different 2-aminopyrimidine derivatives found that none of the compounds exhibited any significant scavenging potential against DPPH radicals or superoxide (B77818) at a concentration of 0.2 mM. nih.gov This highlights the high degree of structural specificity required for antioxidant activity. The presence of specific functional groups, such as electron-releasing groups on an attached benzylidene moiety, has been shown to result in excellent antioxidant activity in some tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues, with IC₅₀ values comparable to the standard antioxidant, ascorbic acid. mdpi.compatsnap.com
Macromolecular Binding Interactions
The therapeutic potential of chemical compounds is often linked to their ability to bind to biological macromolecules like DNA and proteins. The interactions of 2-aminopyrimidine derivatives with these macromolecules have been investigated to understand their mechanisms of action at a molecular level.
Several studies have indicated that 2-aminopyrimidine derivatives can interact with DNA, primarily through an intercalation mechanism. nih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription. patsnap.comwikipedia.org
Spectroscopic and viscometric studies on pyrimidine-derived Schiff base metal complexes have confirmed that these compounds intercalate with calf thymus DNA (CT-DNA). nih.gov The binding affinity of these compounds to DNA can be quantified by their binding constants (Kₐ). For instance, a series of 4,6-dihydrazone pyrimidine derivatives demonstrated potent binding to CT-DNA with binding constants (Kₐ) in the range of 4.44 × 10⁶ M⁻¹ to 4.59 × 10⁶ M⁻¹. nih.gov The negative free energy change (ΔG) associated with these interactions, around -8.0 kcal/mol, indicates that the binding process is spontaneous. nih.gov Similarly, a mixed ligand Co(II) complex containing a pyrimidine derivative was found to bind to DNA via intercalation with a binding constant (Kₐ) of 7.83 × 10³ M⁻¹. researchgate.net The interaction of a charge-transfer complex of 2-aminopyrimidine with CT-DNA was also shown to induce conformational changes in the DNA structure. nih.gov
Table 2: DNA Binding Parameters of 2-Aminopyrimidine Derivatives
| Derivative Class | Specific Compound Example | DNA Type | Binding Constant (Kₐ) | Binding Mode | Reference |
| 4,6-Dihydrazone Pyrimidines | Compound 10a | CT-DNA | 4.44 x 10⁶ M⁻¹ | Intercalation | nih.gov |
| 4,6-Dihydrazone Pyrimidines | Compound 10f | CT-DNA | 4.59 x 10⁶ M⁻¹ | Intercalation | nih.gov |
| Mixed Ligand Co(II) Complex | Pyrimidine derivative complex | CT-DNA | 7.83 x 10³ M⁻¹ | Intercalation | researchgate.net |
Serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), are major transport proteins in the bloodstream, and their binding affinity for a compound can significantly influence its distribution and availability. The interaction between 2-aminopyrimidine derivatives and these proteins has been characterized using spectroscopic methods, particularly fluorescence quenching.
A detailed study on the binding of 2-amino-6-hydroxy-4-(4-N,N-dimethylaminophenyl)-pyrimidine-5-carbonitrile (AHDMAPPC) with BSA revealed a static quenching mechanism, indicating the formation of a ground-state complex between the derivative and the protein. patsnap.comnih.gov The binding process was found to be spontaneous and endothermic, with hydrophobic interactions playing a major role. patsnap.comnih.gov The study determined the binding constant (K) and the number of binding sites (n), which was approximately one, suggesting a 1:1 interaction. patsnap.comnih.gov
Similarly, a pyrimidyl-diazaphenothiazine derivative was found to bind to a specific site on HSA (Sudlow site II) with association constants (Kₐ) in the order of 10⁴ M⁻¹, also indicating the formation of a stable complex. researchgate.net
Table 3: Thermodynamic and Binding Parameters for the Interaction of a 2-Aminopyrimidine Derivative (AHDMAPPC) with BSA
| Parameter | Value | Unit | Significance | Reference |
| Enthalpy Change (ΔH) | 15.15 | kJ/mol | Positive value indicates an endothermic process | patsnap.comnih.gov |
| Free Energy Change (ΔG) | -36.11 | kJ/mol | Negative value indicates a spontaneous process | patsnap.comnih.gov |
| Entropy Change (ΔS) | 51.26 | J/mol·K | Positive value suggests hydrophobic interactions are dominant | patsnap.comnih.gov |
| Binding Constant (K) at 300 K | ~10⁴ - 10⁵ | L/mol | Indicates moderate to strong binding affinity | patsnap.comnih.gov |
| Number of Binding Sites (n) | ≈ 1 | - | Suggests a 1:1 binding stoichiometry | patsnap.comnih.gov |
Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Analysis
Correlative Analysis of Chemical Structure and Biological Activity
The substituents at positions 2, 4, and 6 of the pyrimidine (B1678525) ring are pivotal in determining the molecule's interaction with biological targets. The specific combination of an amino group at position 2, a methyl group at position 4, and an ethylamino group at position 6 in 2-Amino-4-methyl-6-ethylaminopyrimidine creates a unique electronic and steric profile that dictates its biological activity.
Systematic modifications of the substituents at the 2, 4, and 6 positions of the pyrimidine scaffold have been a key strategy in medicinal chemistry to modulate the pharmacological properties of this class of compounds.
Position 2: The amino group at the 2-position is a common feature in many biologically active pyrimidine derivatives. This group can act as a hydrogen bond donor, which is often crucial for anchoring the molecule within the binding site of a target protein. The presence of the 2-amino group is considered essential for the activity of many pyrimidine-based inhibitors of kinases and other enzymes.
Position 4: The methyl group at the 4-position contributes to the lipophilicity of the molecule and can engage in hydrophobic interactions within a protein's binding pocket. The size and electronic nature of the substituent at this position can significantly impact potency and selectivity. For instance, replacing the methyl group with larger alkyl or aryl groups can either enhance or diminish activity depending on the topology of the target's binding site.
Position 6: The ethylamino group at the 6-position provides a combination of hydrophobic and hydrogen-bonding capabilities. The ethyl group can fit into hydrophobic pockets, while the secondary amine can act as both a hydrogen bond donor and acceptor. The length and branching of the alkyl chain on the amino group at this position are critical for optimizing interactions with the target.
The following table summarizes the general impact of substituent variations at these positions based on studies of related 2,4,6-trisubstituted pyrimidines.
| Position | Substituent in this compound | General Impact of Variation |
| 2 | Amino (-NH2) | Often essential for activity, acting as a key hydrogen bond donor. |
| 4 | Methyl (-CH3) | Contributes to hydrophobic interactions; size and lipophilicity are critical for potency. |
| 6 | Ethylamino (-NHCH2CH3) | Provides a balance of hydrophobicity and hydrogen bonding potential; chain length and branching influence selectivity. |
While this compound itself contains simple alkyl and aminoalkyl substituents, the broader class of 2-aminopyrimidines has been extensively studied with a variety of alkyl, aryl, and heteroaryl moieties at positions 4 and 6 to explore their effects on potency and selectivity.
Alkyl Groups: As seen with the methyl and ethyl groups in the target compound, small alkyl groups are important for establishing favorable hydrophobic contacts. Structure-activity relationship studies on related 6-alkyl-2,4-diaminopyrimidines have shown that the size and lipophilicity of the C2-alkyl group can lead to an increase in potency acs.org. The length of the alkyl chain can also influence the antiproliferative and antibacterial functions of N-alkyl derivatives of 2-amino-4-aryl-6-pyridopyrimidines nih.gov.
Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl rings at positions 4 and 6 can lead to significant enhancements in potency through various interactions such as π-π stacking, hydrophobic interactions, and the formation of additional hydrogen bonds. For example, in a series of 2-amino-4,6-diarylpyrimidines, the nature and substitution pattern of the aryl rings were found to be critical for their inhibitory activity against certain enzymes rsc.org. The presence of electron-donating or electron-withdrawing groups on these aromatic rings can further fine-tune the electronic properties of the pyrimidine core and its interactions with biological targets. Studies on 2,4-diaminopyrimidine derivatives have shown that variations of the aromatic ring moiety on the pyrimidine core influence anticancer activity rsc.org.
The table below illustrates the potential effects of introducing different moieties at positions 4 and 6, based on findings from related pyrimidine analogs.
| Moiety | Potential Interaction | Effect on Potency and Selectivity |
| Alkyl | Hydrophobic interactions | Potency often increases with size and lipophilicity to an optimal point. |
| Aryl | π-π stacking, hydrophobic interactions | Can significantly enhance potency; substitutions on the aryl ring allow for fine-tuning of activity and selectivity. |
| Heteroaryl | Hydrogen bonding, dipole-dipole interactions, π-π stacking | Can introduce specific interactions with target residues, leading to improved selectivity. |
Stereochemical Influences on Molecular Interactions and Activity
Stereochemistry plays a crucial role in the interaction of drug molecules with their biological targets, which are themselves chiral environments nih.gov. Although this compound does not possess a chiral center in its ground state, the introduction of chiral substituents or the generation of a chiral center through metabolic processes could have significant implications for its biological activity.
In many classes of drugs, enantiomers (mirror-image isomers) of a chiral molecule can exhibit markedly different pharmacodynamic and pharmacokinetic properties nih.gov. One enantiomer may bind with high affinity to a target receptor or enzyme, while the other may be significantly less active or even interact with a different target, potentially leading to off-target effects.
For pyrimidine derivatives, the introduction of a chiral center, for instance, by replacing the ethyl group in the ethylamino substituent with a chiral moiety, would result in a pair of enantiomers. These enantiomers would likely exhibit different biological activities due to the specific three-dimensional arrangement of atoms required for optimal interaction with the binding site of a biological target. The absolute configuration (R or S) at the chiral center would determine the precise orientation of the substituents, influencing how well the molecule fits into the active site and forms key interactions.
Rational Design Principles Based on Pharmacophore Modeling
Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. A pharmacophore model for a series of active compounds like 2-aminopyrimidine (B69317) derivatives would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.
Based on the structure of this compound and SAR data from related compounds, a hypothetical pharmacophore model could be proposed:
Hydrogen Bond Donor: The 2-amino group is a critical hydrogen bond donor.
Hydrophobic Feature: The 4-methyl group represents a key hydrophobic interaction point.
Hydrogen Bond Donor/Acceptor: The 6-ethylamino group can function as both a hydrogen bond donor and acceptor.
Aromatic/Hydrophobic Core: The pyrimidine ring itself provides a central scaffold.
Rational design of new analogs of this compound would involve modifying its structure to better fit a validated pharmacophore model for a desired biological target. For instance, if the target's active site has a larger hydrophobic pocket, the methyl or ethyl groups could be extended or replaced with larger alkyl or aryl groups. Conversely, if additional hydrogen bonding is required for enhanced potency, polar functional groups could be introduced at appropriate positions. Structure-based design, which utilizes the three-dimensional structure of the target protein, can be used in conjunction with pharmacophore modeling to design novel inhibitors with improved affinity and selectivity nih.gov.
Advanced Applications and Future Research Directions
Development as Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. The development of 2-Amino-4-methyl-6-ethylaminopyrimidine and its derivatives as chemical probes is an emerging area of research. The core pyrimidine (B1678525) structure is present in numerous biologically active agents, suggesting its inherent ability to interact with biomolecules. researchgate.net
The utility of a chemical probe hinges on its specificity and the ability to report on a biological event. For instance, related aminopyridine compounds have been identified as potent and selective inhibitors of enzymes like inducible NO synthase (NOS II), where they act as competitive inhibitors with respect to arginine. nih.gov This inhibitory profile suggests that this compound could be systematically modified to target specific enzyme active sites. By attaching fluorescent tags or photo-activatable groups to the primary amino or ethylamino moieties, researchers could create probes to visualize enzyme activity or protein localization within living cells. The development of such tools would be invaluable for dissecting complex signaling pathways and validating new drug targets.
Integration into More Complex Bioactive Scaffolds
The this compound structure serves as a valuable building block for synthesizing more complex molecules with enhanced or novel biological activities. The amino groups provide reactive handles for elaboration, allowing the pyrimidine core to be integrated into larger scaffolds such as kinase inhibitors, enzyme inhibitors, and other therapeutic agents. mdpi.comnih.gov
Research has demonstrated the successful incorporation of similar aminopyrimidine units into potent inhibitors of key cellular targets. For example, aminopyrimidines are key intermediates in the synthesis of DNA-dependent protein kinase inhibitors and other kinase inhibitors that are crucial in cancer therapy. mdpi.com The general synthetic approach often involves the nucleophilic substitution of a halogenated pyrimidine precursor with the desired amine. researchgate.netnih.gov In the case of this compound, the primary amino group at the C2 position can be readily derivatized to build complex heterocyclic systems or to link the pyrimidine core to other pharmacophores, creating hybrid molecules with dual-action capabilities. researchgate.neteurekaselect.com
Table 1: Examples of Bioactive Scaffolds Derived from Aminopyrimidines
| Scaffold Class | Therapeutic Target/Application | Role of Aminopyrimidine Core | Reference |
|---|---|---|---|
| Kinase Inhibitors | Epidermal Growth Factor Receptor (EGFR) | Serves as a core hinge-binding motif. | nih.gov |
| Anticancer Agents | Various cancer cell lines (HCT116, MCF7) | Core structure for derivatization to enhance cytotoxicity. | nih.gov |
| Sulfonylurea Herbicides | Agricultural applications | Key intermediate in the synthesis of the final product. | google.comnih.gov |
| Antiviral Agents | SARS-CoV-2 Main Protease (Mpro) | Scaffold for designing inhibitors with high binding affinity. | nih.gov |
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
The classical synthesis of this compound typically involves the reaction of 2-Amino-4-chloro-6-methylpyrimidine (B145687) with ethylamine (B1201723). chemicalbook.com While effective, this method can be improved in terms of efficiency, sustainability, and cost. Future research is focused on developing novel synthetic routes that offer higher yields, milder reaction conditions, and reduced environmental impact.
Promising approaches include microwave-assisted synthesis, which has been shown to significantly shorten reaction times and improve yields for related pyrimidine derivatives. nih.gov This technique often allows for reactions to be completed in minutes rather than hours. nih.gov Another area of exploration is the use of more environmentally benign solvents and catalysts. For instance, phase transfer catalysts have been employed in the methylation of aminohydroxypyrimidines using dimethyl carbonate as a green methylating agent, avoiding more toxic reagents. researchgate.net Adapting such green chemistry principles to the synthesis of this compound could involve catalyst optimization and flow chemistry setups to enable continuous and scalable production.
Table 2: Comparison of Synthetic Methodologies for Pyrimidine Derivatives
| Methodology | Key Features | Potential Advantages for Synthesis | Reference |
|---|---|---|---|
| Conventional Heating | Reaction in a solvent (e.g., isopropanol, DMF) with reflux. | Well-established and straightforward. | researchgate.netdovepress.com |
| Microwave-Assisted Synthesis | Rapid heating using microwave irradiation. | Reduced reaction times (15-30 min), often higher yields. | nih.gov |
| Phase Transfer Catalysis | Use of a catalyst (e.g., TBAB) to facilitate reaction between phases. | Enables use of greener reagents like dimethyl carbonate. | researchgate.net |
| Multicomponent Reactions | Combining three or more reactants in a single step (e.g., Biginelli reaction). | High atom economy and operational simplicity. | dovepress.com |
Computational Predictions for the Design of Next-Generation Analogs
Computational chemistry provides powerful tools for accelerating the drug discovery and materials design process. For this compound, computational methods can be used to predict the properties of novel analogs and guide their synthesis, saving significant time and resources. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling are central to this effort. nih.govnih.govdovepress.com
In recent studies on related pyrimidine scaffolds, in silico fragment-based drug design (FBDD) and molecular docking have been successfully used to develop potent enzyme inhibitors. nih.govdovepress.com For example, computational models can predict how modifications to the ethylamino group or the methyl group on the pyrimidine ring of this compound would affect its binding affinity to a specific protein target. nih.gov Furthermore, ADME prediction tools can forecast the pharmacokinetic properties of designed analogs, helping to prioritize candidates with better drug-like characteristics, such as good gastrointestinal absorption and blood-brain barrier permeability. nih.gov These predictive models allow for the rational design of next-generation analogs with optimized potency, selectivity, and pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
